

Apigenin-7-O-glucoside: A Technical Guide to Natural Sources and Bioavailability

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Compound of Interest

Compound Name: *Apigenin-7-O-glucoside*

Cat. No.: *B7853720*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-7-O-glucoside, a prominent naturally occurring flavonoid, has garnered significant attention within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] As the glycosidic form of apigenin, its prevalence in a variety of dietary plants makes it a compound of interest for nutraceutical and pharmaceutical development.[3] However, the efficacy of **Apigenin-7-O-glucoside** is intrinsically linked to its bioavailability—the extent and rate at which the active moiety, apigenin, reaches systemic circulation. This technical guide provides an in-depth analysis of the primary natural sources of **Apigenin-7-O-glucoside**, its metabolic fate, bioavailability, and the key experimental protocols used in its study.

Natural Sources of Apigenin-7-O-glucoside

Apigenin-7-O-glucoside is widely distributed in the plant kingdom, with particularly high concentrations found in specific herbs, vegetables, and flowers. Chamomile, parsley, and celery are among the most significant dietary sources.[4] The concentration of this glycoside can vary considerably based on the plant species, variety, part of the plant used (e.g., flowers vs. leaves), and processing methods.[5][6]

Table 1: Quantitative Analysis of **Apigenin-7-O-glucoside** in Various Natural Sources

Natural Source	Plant Part	Apigenin-7-O-glucoside Content	Reference(s)
Chamomile (<i>Matricaria recutita</i>)	Dry Flowers	2.1 - 11.1 mg/g (0.21 - 1.11%)	[6]
Chamomile (<i>Matricaria recutita</i>)	Ray Florets (Methanolic Extract)	~390 mg/g (39%)	[5]
Chamomile (<i>Matricaria recutita</i>)	Disc Florets (Methanolic Extract)	361 - 385 mg/g (36.1 - 38.5%)	[5]
Chamomile Herbal Infusion	Tea	0.8 - 1.2% (as total apigenin)	[7]
Chrysanthemum (<i>Chrysanthemum morifolium</i> 'Huangju')	Flowers	Up to 16.04 mg/g	[8][9]
Parsley (<i>Petroselinum crispum</i>)	Fresh Leaves	Apigenin content is high, primarily as apiin (apigenin-7-O-apiosylglucoside). Apigenin-7-O-glucoside is also present.	[4][10]
Celery (<i>Apium graveolens</i>)	Seeds, Leaves	A significant source of apigenin glycosides.	[4][11]

Note: Content can vary significantly based on extraction method and analytical techniques.

Bioavailability and Metabolism

The bioavailability of apigenin from its glycosidic forms is a complex process, primarily dictated by enzymatic metabolism within the gastrointestinal tract. Unlike its aglycone form, **Apigenin-7-O-glucoside** is generally not absorbed intact.

Absorption and the Role of Gut Microbiota

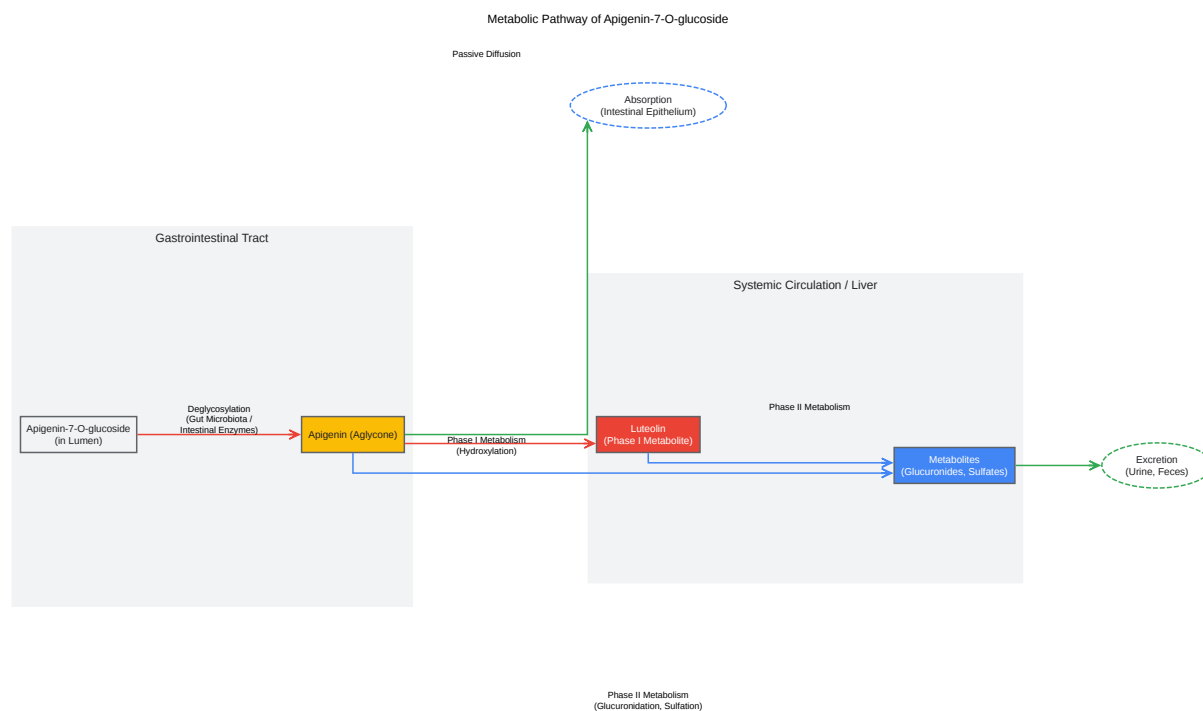
Ingested **Apigenin-7-O-glucoside** transits to the small and large intestines, where it undergoes enzymatic hydrolysis. This deglycosylation is a critical step for absorption and is carried out by two main enzyme sources:

- **Intestinal Enzymes:** Lactase-phlorizin hydrolase in the brush border of the small intestine can hydrolyze the glycosidic bond, releasing the apigenin aglycone.
- **Microbial Enzymes:** The gut microbiota plays a substantial role.^{[12][13]} Specific bacterial species, such as *Eubacterium ramulus* and *Bacteroides distasonis*, possess β -glucosidases that efficiently cleave the glucose moiety from **Apigenin-7-O-glucoside**, liberating free apigenin for absorption.^{[13][14]}

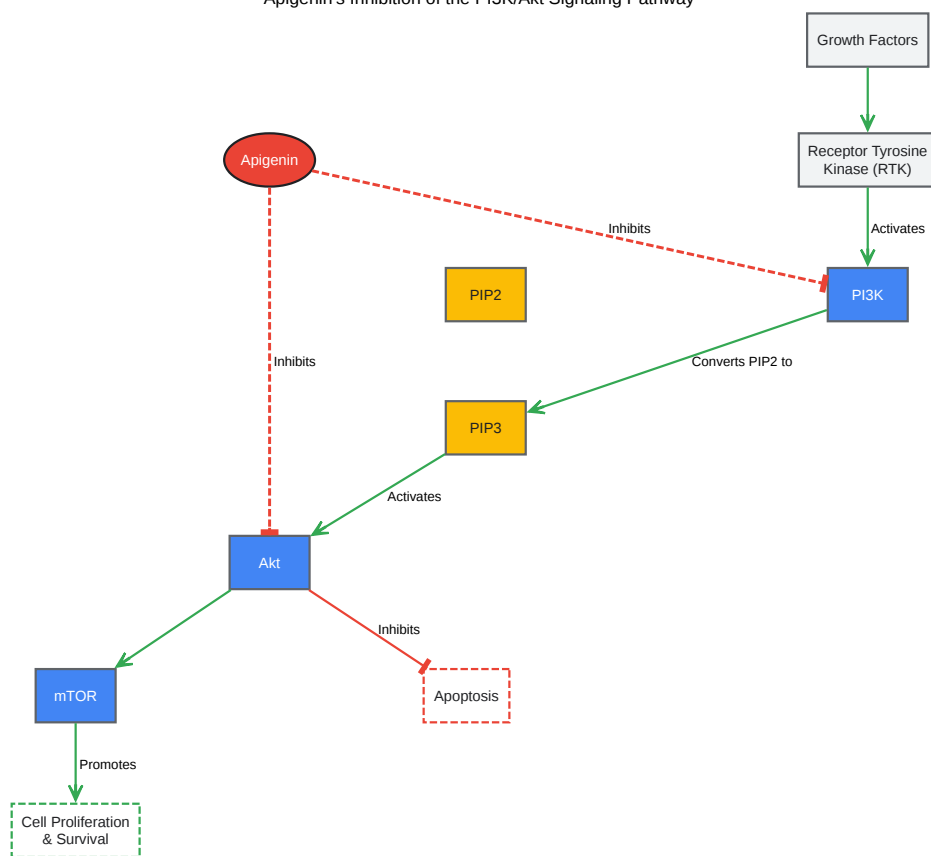
The liberated apigenin, being more lipophilic, can then be absorbed across the intestinal epithelium into systemic circulation.^[15]

Metabolic Pathway

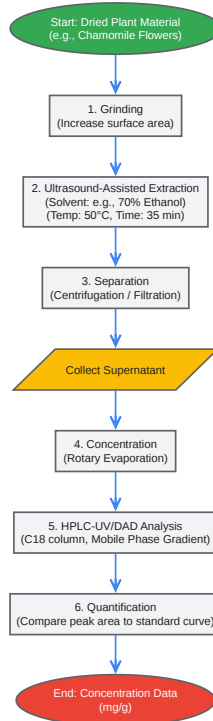
Once absorbed, apigenin undergoes extensive Phase I and Phase II metabolism, primarily in the enterocytes and the liver. The primary metabolic transformations include hydroxylation to form luteolin, followed by glucuronidation and sulfation to increase water solubility and facilitate excretion.^{[15][16]} The major metabolites identified in human plasma and urine after consumption of apigenin glycosides are apigenin-4'-glucuronide, apigenin-7-glucuronide, and apigenin-7-sulfate.^{[17][18]}



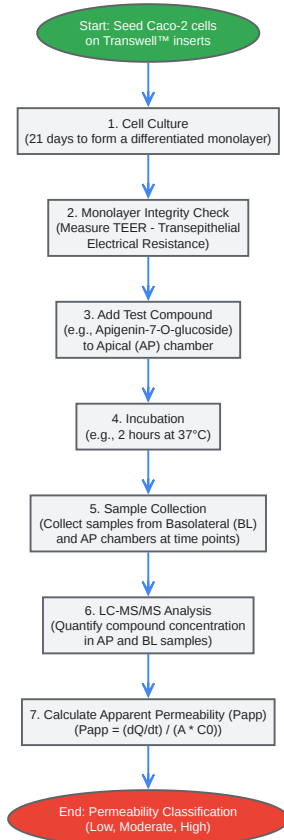
Apigenin's Inhibition of the PI3K/Akt Signaling Pathway



Workflow for Extraction and Quantification



Caco-2 Permeability Assay Workflow



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